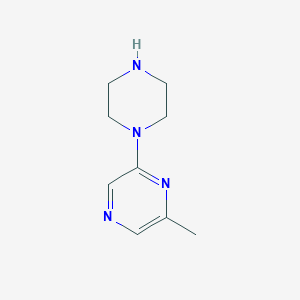

2-Methyl-6-(piperazin-1-yl)pyrazine

Descripción general

Descripción

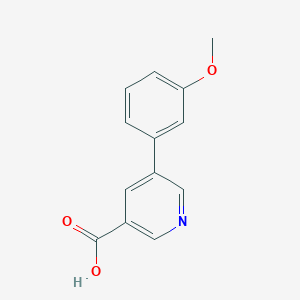

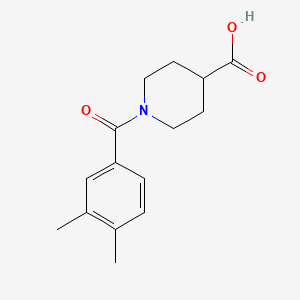

“2-Methyl-6-(piperazin-1-yl)pyrazine” is a compound with the molecular formula C9H14N4 . It is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Many derivatives of pyrazine are identified as bioactive molecules .

Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(piperazin-1-yl)pyrazine” can be represented by the InChI code:InChI=1S/C9H14N4/c1-8-6-11-7-9 (12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This indicates the presence of a methyl group (CH3) and a piperazinyl group attached to a pyrazine ring. Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-6-(piperazin-1-yl)pyrazine” is 178.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “2-Methyl-6-(piperazin-1-yl)pyrazine”, focusing on six unique applications:

Kinase Inhibition for Cancer Therapy

Compounds with a similar structure have been identified as effective Src/Abl kinase inhibitors, showing excellent antiproliferative activity against blood and solid tumor cell lines. Such compounds have demonstrated oral activity in chronic myeloid leukemia (CML) xenograft models, leading to complete tumor regression at multiple dosage levels with low toxicity .

Antitumor Activities

Derivatives of piperazine-substituted pyrazines have shown better antitumor activities against certain cancer cell lines, such as A549, compared to the positive agent cisplatin. This suggests their potential use in developing new antitumor agents .

Anti-Tubercular Agents

Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, indicating the role of pyrazine derivatives in TB therapy .

Synthesis of Bioactive Heterocyclic Compounds

Ongoing research in developing new potentially bioactive heterocyclic compounds includes the synthesis of new derivatives functionalized with various substituents. These studies aim to explore the biological activities and therapeutic potential of these compounds .

Drug Development

The structural features of 2-Methyl-6-(piperazin-1-yl)pyrazine make it a candidate for further modification and optimization in drug development processes. Its core structure can be utilized to design drugs with improved efficacy and reduced side effects.

Each application area provides a promising avenue for further research and development using this compound or its derivatives.

BenchChem - Antimicrobial and Antitubercular Properties X-Mol - Kinase Inhibition for Cancer Therapy SAGE Journals - Antitumor Activities RSC Publishing - Anti-Tubercular Agents RSC Publishing - Anti-Tubercular Agents MDPI - Synthesis of Bioactive Heterocyclic Compounds

Direcciones Futuras

The future directions for “2-Methyl-6-(piperazin-1-yl)pyrazine” and similar compounds could involve further exploration of their bioactivity, especially their antitumor activity . This could lead to the development of new medications based on heterocyclic compounds, especially those based on pyrazine .

Mecanismo De Acción

Target of Action

It is known that pyrazinamide, a compound structurally similar to 2-methyl-6-(piperazin-1-yl)pyrazine, is used as a first-line drug in tuberculosis therapy . Pyrazinamide and its derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets, leading to changes that inhibit the growth or survival of the target organism .

Biochemical Pathways

Given its structural similarity to pyrazinamide, it may affect similar pathways, potentially disrupting the normal functioning ofMycobacterium tuberculosis .

Result of Action

Related compounds have been shown to exhibit significant anti-tubercular activity, suggesting that 2-methyl-6-(piperazin-1-yl)pyrazine may have similar effects .

Propiedades

IUPAC Name |

2-methyl-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604716 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(piperazin-1-yl)pyrazine | |

CAS RN |

51047-59-7 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/no-structure.png)

![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)

![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)